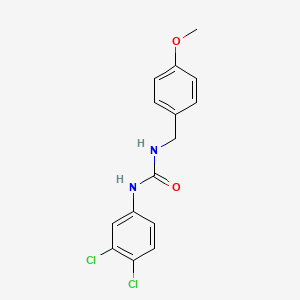![molecular formula C22H18N4OS B5829546 4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5829546.png)
4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with hydrogen sulfide to introduce the hydrosulfide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrosulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
- **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl chloride
Uniqueness
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrosulfide group, in particular, can participate in unique chemical reactions and interactions, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c28-22-25-24-21(16-27-20-9-5-2-6-10-20)26(22)23-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-15H,16H2,(H,25,28)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHKWHMQVJAJH-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![3-Cyclohexyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5829477.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5829488.png)

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)



![1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B5829527.png)
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
![3-[(2,4-Dimethoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B5829549.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5829554.png)

